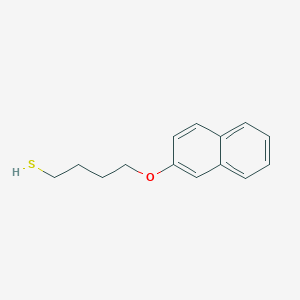![molecular formula C18H25N3O5 B5030366 2-{[3-(2-octanoylhydrazino)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B5030366.png)
2-{[3-(2-octanoylhydrazino)-3-oxopropanoyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2-octanoylhydrazino)-3-oxopropanoyl]amino}benzoic acid, also known as Octanoyl-N-methylglucamide (MEGA-8), is a surfactant that is widely used in scientific research applications. This compound is a non-ionic detergent, which means it does not contain any charged groups and is therefore useful in a variety of biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 2-{[3-(2-octanoylhydrazino)-3-oxopropanoyl]amino}benzoic acid is related to its ability to solubilize hydrophobic molecules. This compound works by inserting its hydrophobic tail into the lipid bilayer of biological membranes, disrupting the lipid-protein interactions and causing the membrane to become more fluid. The hydrophilic head of MEGA-8 then interacts with the hydrophilic regions of the membrane proteins, allowing them to be solubilized in solution.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[3-(2-octanoylhydrazino)-3-oxopropanoyl]amino}benzoic acid are related to its ability to solubilize hydrophobic molecules. This compound is widely used in the purification of membrane proteins and the study of lipid-protein interactions. Additionally, MEGA-8 has been shown to have minimal effects on enzyme activity, making it a valuable tool in enzyme kinetics studies.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[3-(2-octanoylhydrazino)-3-oxopropanoyl]amino}benzoic acid in lab experiments include its ability to solubilize hydrophobic molecules, its minimal effects on enzyme activity, and its ease of use. However, there are also limitations to using MEGA-8, including its potential to interfere with some assays, its limited solubility in water, and its high cost.
Future Directions
There are several future directions for the use of 2-{[3-(2-octanoylhydrazino)-3-oxopropanoyl]amino}benzoic acid in scientific research. One potential area of research is the development of new surfactants that are more efficient and cost-effective than MEGA-8. Additionally, there is ongoing research into the use of MEGA-8 in drug delivery systems, as well as its potential use in the development of new biomaterials. Finally, there is a need for further research into the mechanism of action of MEGA-8, as well as its potential effects on biological systems.
Synthesis Methods
The synthesis of 2-{[3-(2-octanoylhydrazino)-3-oxopropanoyl]amino}benzoic acid involves the reaction of N-methylglucamine with octanoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure MEGA-8. The synthesis of this compound is relatively simple and can be performed using standard laboratory techniques.
Scientific Research Applications
2-{[3-(2-octanoylhydrazino)-3-oxopropanoyl]amino}benzoic acid has a wide range of scientific research applications. It is commonly used as a detergent in protein purification and membrane protein solubilization. MEGA-8 is also used in the study of lipid-protein interactions, membrane protein crystallization, and in the preparation of liposomes for drug delivery. Additionally, MEGA-8 is used in the study of cell signaling pathways, enzyme kinetics, and in the characterization of various biological molecules.
properties
IUPAC Name |
2-[[3-(2-octanoylhydrazinyl)-3-oxopropanoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-2-3-4-5-6-11-15(22)20-21-17(24)12-16(23)19-14-10-8-7-9-13(14)18(25)26/h7-10H,2-6,11-12H2,1H3,(H,19,23)(H,20,22)(H,21,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTCEOKHMSAOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)CC(=O)NC1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate hydrochloride](/img/structure/B5030283.png)
![N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5030294.png)
![ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B5030306.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5030321.png)


![5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine](/img/structure/B5030339.png)
![N-(3-fluorobenzyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5030344.png)
![N-({[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5030352.png)
![N-[4'-methyl-2-(2-pyrimidinylamino)-4,5'-bi-1,3-thiazol-2'-yl]benzamide hydrobromide](/img/structure/B5030358.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide](/img/structure/B5030360.png)
![3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B5030362.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5030368.png)